1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is a heterocyclic compound characterized by a fused pyrrole and pyridazine ring system. This structure contributes to its unique chemical properties and potential biological activities. The compound is recognized for its role in medicinal chemistry, particularly as a kinase inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a significant role in necroptosis signaling pathways .
The compound can be classified under the broader category of pyrrolo derivatives, which are known for their diverse biological activities. It is synthesized through various methods that involve cyclization reactions of appropriate precursors. The molecular formula for 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is C6H6N4O, with a molecular weight of approximately 134.14 g/mol.
The synthesis of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one typically involves cyclization reactions. A common method includes:
Industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts are critical for achieving high yields .
The structure of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one features:
The molecular structure can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C6H6N4O |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one |
Canonical SMILES | C1=CNC2=C1C=NNC2=O |
1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one undergoes several types of chemical reactions:
These reactions are typically conducted in acidic or basic conditions using solvents such as ethanol or dichloromethane to facilitate the processes.
The mechanism of action for 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one primarily involves its interaction with RIPK1. By inhibiting this kinase, the compound modulates necroptosis signaling pathways. This action is significant in therapeutic contexts for inflammatory diseases and certain cancers where RIPK1 plays a pivotal role in cell death regulation .
The physical properties include:
Key chemical properties include:
These properties make it suitable for various applications in research and industry .
The compound has several notable applications:
Early routes to pyrrolo[2,3-d]pyridazinones relied on multistep linear sequences with poor atom economy. The foundational approach involved condensation reactions between halogenated pyrrole precursors and pyridazine derivatives, often requiring harsh conditions (e.g., POCl₃-mediated cyclizations) that limited functional group tolerance [6]. A significant breakthrough came with the development of intramolecular cyclization strategies using hydrazine hydrate, enabling direct access to the pyridazinone ring from ketoester precursors [5]. This method, exemplified by the synthesis of RIPK1 inhibitor 13c, provided a more convergent pathway but still suffered from moderate yields (45-65%) due to competing side reactions. The introduction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a versatile building block further streamlined derivatization at the N-1 position, allowing nucleophilic displacement with methylamine or methyl halides to install the critical N-methyl group [8].
Modern methods prioritize catalyst-controlled regioselectivity and reduced reaction times. ZrOCl₂·8H₂O (2 mol%) in water efficiently catalyzes three-component condensations involving aryl glyoxals, barbituric acids, and isocyanides, achieving near-quantitative yields for fused pyrimidinediones at 50°C within 4 hours [7]. For N-methylated pyrrolopyridazinones, phosphazene bases (e.g., P₂-t-Bu) enable ring closure under mild conditions (60°C, 12h), suppressing O-alkylation byproducts that plagued earlier alkali-mediated methods [8]. Key innovations include:
Table 1: Catalytic Systems for Pyrrolopyridazinone Cyclization
Catalyst | Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
ZrOCl₂·8H₂O | H₂O, 50°C, 4h | 92-98 | >99:1 | Biocompatible, ultra-low loading |
P₂-t-Bu phosphazene | THF, 60°C, 12h | 85 | N-alkylation only | Avoids halogenated solvents |
CuI/Proline | DMSO, 80°C, 8h | 78 | N1-selectivity | Enables C-H functionalization |
Microwave irradiation further enhances efficiency, reducing cyclodehydration times from hours to minutes while improving purity profiles [6].
Ugi–Smiles reactions permit simultaneous introduction of aryl/alkyl groups at C-6 and nitrogenous motifs at N-7. A representative protocol combines:
Patented solvent-free ring closures using molten triethyl orthoformate (TEOF) reduce wastewater by >90% compared to traditional DMF-based processes [6] [8]. Key advances include:
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently appends triazole modules at C-3. The sequence involves:
1-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-4-yl triflate + Arylboronic acid Pd(PPh₃)₄, K₂CO₃, DME/H₂O 80°C, 12h → C-5-arylated derivatives (70-85%)
Halogenated analogues (e.g., 5-bromo-1-methyl derivatives) serve as cross-coupling hubs for synthesizing kinase inhibitor precursors [4] [5].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0